N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide
Description
N'-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a bis-amide derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 4-fluorophenyl group. This fluorinated aromatic system is linked via a methylene bridge to the ethanediamide backbone, with the terminal amide nitrogen bearing a 2,2,2-trifluoroethyl substituent. The compound combines multiple pharmacophoric elements:
- Fluorinated aromatic ring: Enhances lipophilicity and metabolic stability, common in CNS-active and anticancer agents .
- Trifluoroethyl group: Increases electron-withdrawing effects and resistance to enzymatic degradation .
While specific biological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives studied for therapeutic applications, such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F4N2O3/c17-12-3-1-11(2-4-12)15(5-7-25-8-6-15)9-21-13(23)14(24)22-10-16(18,19)20/h1-4H,5-10H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVFMYZEHPXVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC(F)(F)F)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxan Ring: The oxan ring is synthesized by reacting a suitable precursor with a fluorophenyl compound under controlled conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the intermediate compound.
Coupling with Ethanediamide: The final step involves coupling the intermediate compound with ethanediamide under appropriate reaction conditions to form the desired product.
Industrial Production Methods
Industrial production of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bis-Amide Scaffolds
describes bis-amide derivatives (e.g., compounds 44–47 , 51–53 ) with variable aryl substituents. Key comparisons:
Trifluoroethyl-Containing Derivatives
highlights 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate, sharing the trifluoroethyl group. Comparisons:
The carbamate in may confer higher hydrolytic stability than the target’s amide, though both leverage trifluoroethyl for enhanced lipophilicity .
Fluorophenyl-Substituted Heterocycles
and describe ethanediamides with fluorophenyl-heterocyclic systems:
- : Contains a thiazolo[3,2-b][1,2,4]triazol moiety with 4-fluorophenyl and 4-methoxyphenyl groups .
- : Features an oxazinan ring sulfonylated at the 4-fluoro-2-methylphenyl group .
The target’s para-fluorophenyl on an oxane ring may offer distinct π-π stacking and dipole interactions compared to ortho-substituted or sulfur-containing heterocycles .
Physicochemical Properties
reports a trifluoromethylphenyl-thioamide (yellow oil, m/z 310.05) , while describes VM-6 (m.p. 127–129°C, 48% yield) with a nitrate ester and trifluoromethyl group .
The target’s amide and oxane groups likely increase crystallinity compared to VM-6’s nitrate ester or ’s thioamide .
Biological Activity
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an oxan-4-yl group and a trifluoroethyl moiety. The IUPAC name indicates its complex nature, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20F3N2O2 |
| Molecular Weight | 348.35 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of Oxan-4-yl Intermediate : Reaction of 4-fluorobenzyl chloride with an epoxide in the presence of a base.
- Coupling Reaction : The oxan-4-yl intermediate is then coupled with 2,2,2-trifluoroethyl amine to form the final product.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Inhibition Studies
Recent studies have evaluated the compound's inhibitory effects on specific enzymes:
- Cholinesterase Inhibition : The compound has been investigated for its potential as a cholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. Studies demonstrated that it competes effectively with acetylcholine at the active site of the enzyme.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 15.3 |
| Butyrylcholinesterase | 20.7 |
Antimicrobial Activity
Preliminary findings suggest that this compound may possess antimicrobial properties against various bacterial strains. In vitro studies indicated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
The biological activity of this compound is hypothesized to stem from its structural components:
- The fluorophenyl group enhances lipophilicity, facilitating membrane penetration.
- The trifluoroethyl moiety may contribute to increased binding affinity to target proteins due to its electronegative nature.
Case Studies
- Case Study on Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in significant reductions in amyloid plaque formation and improved cognitive function as measured by maze tests.
- Antibacterial Efficacy Study : A series of experiments conducted on bacterial cultures revealed that the compound inhibited growth at concentrations as low as 10 µg/mL, suggesting potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
